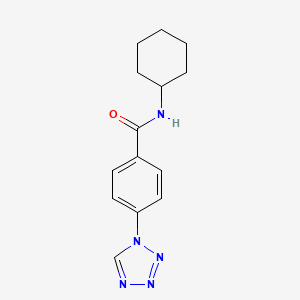
N-cyclohexyl-4-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-(1H-tetrazol-1-yl)benzamide, also known as CTB, is a synthetic compound that has been extensively studied for its potential use in scientific research. CTB is a tetrazole derivative that has been shown to have a range of biochemical and physiological effects, making it an attractive molecule for further study.
作用機序
The mechanism of action of N-cyclohexyl-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways. Specifically, this compound has been shown to inhibit the activation of the transcription factor NF-κB, which is a key regulator of inflammatory cytokine production. This compound may also modulate other signaling pathways, such as the MAPK and PI3K/Akt pathways, although further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including its ability to modulate the immune system and detect ROS in cells. In addition, this compound has been shown to have antioxidant properties, which may be related to its ability to detect ROS. This compound has also been shown to have anti-tumor activity in vitro, although further research is needed to determine its potential as a cancer therapeutic.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-4-(1H-tetrazol-1-yl)benzamide is its selectivity for ROS, which makes it a valuable tool for studying oxidative stress in cells. In addition, this compound is relatively easy to synthesize and can be obtained in high purity through recrystallization. However, one limitation of this compound is its relatively low water solubility, which can make it difficult to work with in aqueous solutions. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
将来の方向性
There are a number of potential future directions for research on N-cyclohexyl-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of this compound-based probes for the detection of ROS in vivo. Another potential area of research is the development of this compound-based therapeutics for inflammatory diseases and cancer. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential as a modulator of intracellular signaling pathways.
合成法
The synthesis of N-cyclohexyl-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-chlorobenzoyl chloride with cyclohexylamine, followed by the reaction of the resulting product with sodium azide. The final step involves the reduction of the resulting azide with hydrogen gas to yield this compound. The yield of this reaction is typically around 60%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
N-cyclohexyl-4-(1H-tetrazol-1-yl)benzamide has been shown to have a range of potential scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, and their detection is important for understanding the mechanisms of oxidative stress in various diseases. This compound has been shown to be highly selective for ROS, making it a valuable tool for studying oxidative stress in cells.
In addition to its use as a fluorescent probe, this compound has also been studied for its potential as a modulator of the immune system. Specifically, this compound has been shown to inhibit the production of inflammatory cytokines, suggesting that it may have therapeutic potential for a range of inflammatory diseases.
特性
IUPAC Name |
N-cyclohexyl-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(16-12-4-2-1-3-5-12)11-6-8-13(9-7-11)19-10-15-17-18-19/h6-10,12H,1-5H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFWQOHLKHCBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26726316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)
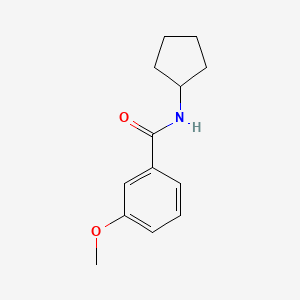
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5866765.png)
![N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)
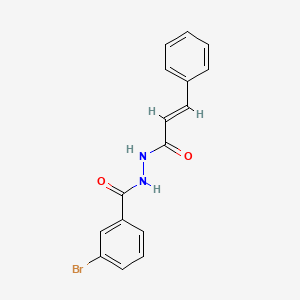

![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
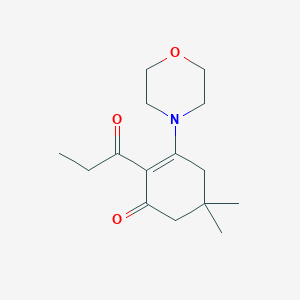
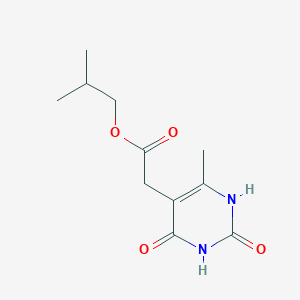
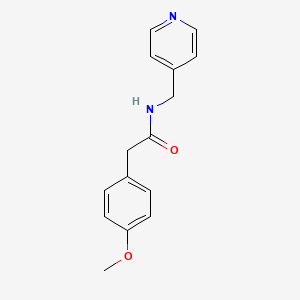
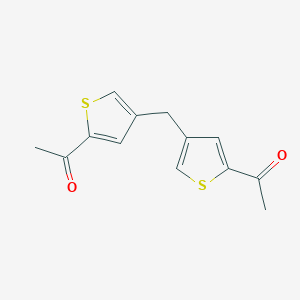
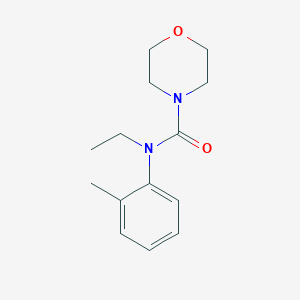
![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5866875.png)
